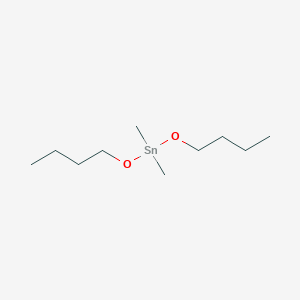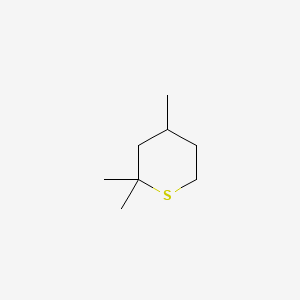
2,2,4-Trimethylthiane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4-Trimethylthiane is an organic compound that belongs to the class of thianes, which are sulfur-containing heterocycles This compound is characterized by a six-membered ring structure with three methyl groups attached to the second and fourth carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethylthiane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,2,4-trimethylpentane with sulfur in the presence of a catalyst can lead to the formation of this compound. The reaction conditions typically include elevated temperatures and controlled pressure to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2,2,4-Trimethylthiane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfur atom and the methyl groups in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate. The oxidation typically occurs at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This reaction can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Substitution reactions can occur at the methyl groups or the sulfur atom. Common reagents for these reactions include halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can yield a variety of derivatives depending on the substituents introduced.
Scientific Research Applications
2,2,4-Trimethylthiane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of sulfur-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore the potential therapeutic applications of this compound derivatives in treating various diseases.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2,2,4-Trimethylthiane involves its interaction with molecular targets and pathways in biological systems. The sulfur atom in the compound can form bonds with various biomolecules, influencing their structure and function. This interaction can lead to changes in cellular processes, such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
2,2,4-Trimethylpentane: A hydrocarbon with a similar structure but without the sulfur atom.
2,2,4-Trimethylhexane: Another hydrocarbon with a longer carbon chain.
Thiane: The parent compound of 2,2,4-Trimethylthiane, without the methyl groups.
Uniqueness
This compound is unique due to the presence of both the sulfur atom and the three methyl groups. This combination imparts distinct chemical properties, such as higher reactivity and specific interactions with biological molecules, making it valuable in various applications.
Properties
CAS No. |
62717-97-9 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.28 g/mol |
IUPAC Name |
2,2,4-trimethylthiane |
InChI |
InChI=1S/C8H16S/c1-7-4-5-9-8(2,3)6-7/h7H,4-6H2,1-3H3 |
InChI Key |
LQQVJZCBIAVRPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCSC(C1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


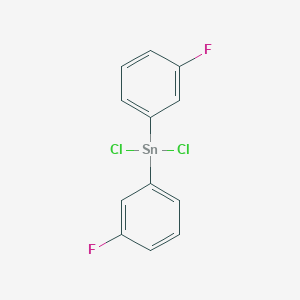
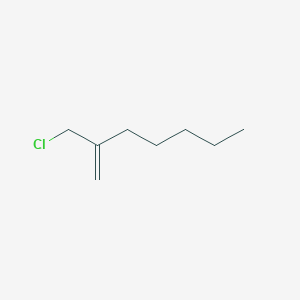

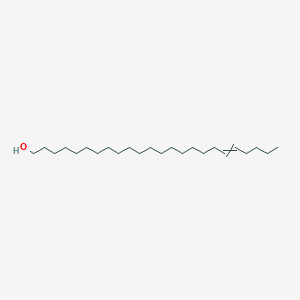
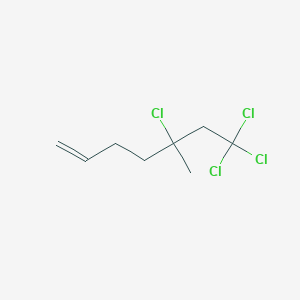

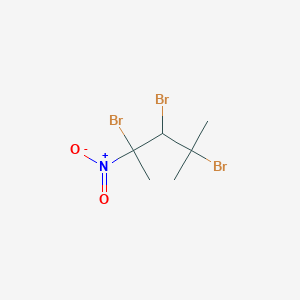
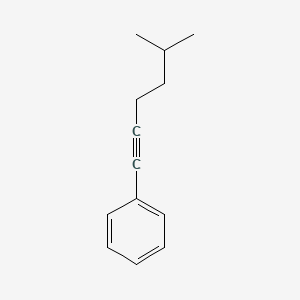

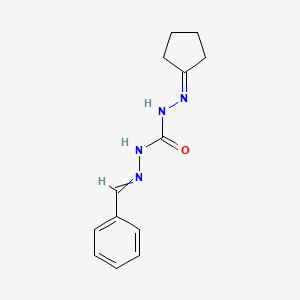


![Phenyl[2-(2-phenyl-2H-1,3-benzodioxol-2-yl)phenyl]methanone](/img/structure/B14519348.png)
